Cas no 1111109-83-1 (5-(3-methylphenyl)-1H-pyridin-2-one)
5-(3-methylphenyl)-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(3-methylphenyl)-1H-pyridin-2-one
- A1-33910
- 5-(3-Methylphenyl)pyridin-2(1H)-one
- 1111109-83-1
- 2-HYDROXY-5-(3-METHYLPHENYL)PYRIDINE
- DTXSID40604824
- 5-(m-tolyl)pyridin-2(1H)-one
- AKOS015945066
- SCHEMBL11158919
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- Inchi: 1S/C12H11NO/c1-9-3-2-4-10(7-9)11-5-6-12(14)13-8-11/h2-8H,1H3,(H,13,14)
- InChI Key: SOHUKNULUPXAOJ-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=CN1)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 185.084063974Da
- Monoisotopic Mass: 185.084063974Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 291
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.1Ų
5-(3-methylphenyl)-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI08436-1g |
2-Hydroxy-5-(3-methylphenyl)pyridine |
1111109-83-1 | 1g |
$3090.00 | 2024-04-20 | ||
| A2B Chem LLC | AI08436-5g |
2-Hydroxy-5-(3-methylphenyl)pyridine |
1111109-83-1 | 5g |
$6757.00 | 2024-04-20 | ||
| A2B Chem LLC | AI08436-25g |
2-Hydroxy-5-(3-methylphenyl)pyridine |
1111109-83-1 | 25g |
$13424.00 | 2024-04-20 |
5-(3-methylphenyl)-1H-pyridin-2-one Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 5-(3-methylphenyl)-1H-pyridin-2-one
Introduction to 5-(3-Methylphenyl)-1H-pyridin-2-one (CAS No. 1111109-83-1)
5-(3-Methylphenyl)-1H-pyridin-2-one, with the CAS number 1111109-83-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridones, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 5-(3-Methylphenyl)-1H-pyridin-2-one makes it a valuable candidate for various drug discovery programs, particularly in the areas of neurodegenerative diseases, cancer, and inflammation.
The chemical structure of 5-(3-Methylphenyl)-1H-pyridin-2-one consists of a pyridine ring fused to a ketone group, with a 3-methylphenyl substituent attached at the 5-position. This arrangement imparts specific electronic and steric properties that contribute to its biological activity. The pyridone scaffold is known for its ability to form hydrogen bonds and π-π interactions, which are crucial for binding to various biological targets such as enzymes, receptors, and ion channels.
Recent studies have highlighted the potential of 5-(3-Methylphenyl)-1H-pyridin-2-one in modulating key signaling pathways involved in disease processes. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 5-(3-Methylphenyl)-1H-pyridin-2-one could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 5-(3-Methylphenyl)-1H-pyridin-2-one has shown promise in neurodegenerative disease models. A study published in the Bioorganic & Medicinal Chemistry Letters reported that this compound effectively crosses the blood-brain barrier and exerts neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells. These results indicate that 5-(3-Methylphenyl)-1H-pyridin-2-one may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 5-(3-Methylphenyl)-1H-pyridin-2-one has also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable oral bioavailability and metabolic stability, which are essential attributes for successful clinical translation. Furthermore, preliminary toxicity studies have indicated that 5-(3-Methylphenyl)-1H-pyridin-2-one is well-tolerated at therapeutic doses, with no significant adverse effects observed.
In the context of cancer research, 5-(3-Methylphenyl)-1H-pyridin-2-one has been evaluated for its antiproliferative activity against various cancer cell lines. A study published in the Cancer Letters demonstrated that this compound selectively inhibits the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism underlying these effects is thought to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK.
The synthetic accessibility of 5-(3-Methylphenyl)-1H-pyridin-2-one is another factor that contributes to its appeal as a drug candidate. Several efficient synthetic routes have been developed to prepare this compound on a large scale, making it feasible for industrial production. One notable approach involves the condensation of 3-methylbenzaldehyde with 2-hydroxypyridine followed by cyclization under acidic conditions. This method provides high yields and purity, ensuring consistent quality for preclinical and clinical studies.
In conclusion, 5-(3-Methylphenyl)-1H-pyridin-2-one (CAS No. 1111109-83-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, favorable pharmacological properties, and synthetic accessibility make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, paving the way for future clinical applications.
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